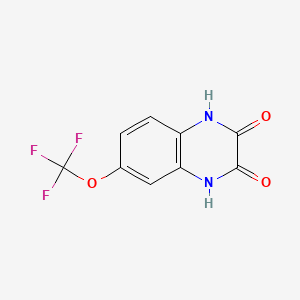

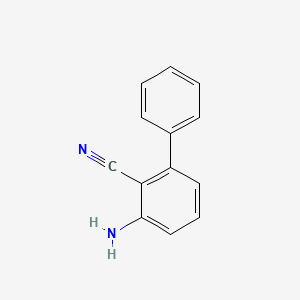

![molecular formula C9H8N2O2 B599527 Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate CAS No. 108128-21-8](/img/structure/B599527.png)

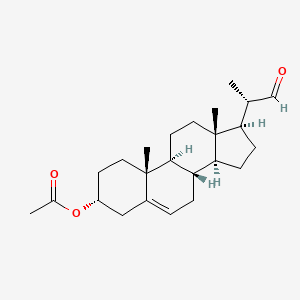

Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate” is a nitrogen-containing heterocyclic compound . It is part of the pyrrolopyrazine family, which includes a pyrrole and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Synthesis Analysis

Pyrrolopyrazine derivatives, including “Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate”, can be synthesized through various routes, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . The specific synthesis process for “Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate” is not clearly mentioned in the retrieved papers.Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate and its derivatives have been explored in various synthetic pathways and chemical reactions. For instance, the thermolysis of certain pyridazine derivatives provides a new synthetic route to pyrrolo[2,3-c-]pyridazines, which can be further processed to yield novel pyridazino[3,4-d][1,3]oxazine ring systems (Maeba & Castle, 1979). Similarly, the synthesis of fluorescent benzo and hetero[c]-fused pyrrolo[3,4-c]pyridazine-5-carboxylates has been achieved through transformations involving methyl 4-aminopyrrole-2-carboxylate (Galenko et al., 2016).

Spectroscopic and Fluorescence Properties

Pyrrolo[1,2-b]pyridazine derivatives have been studied for their optical spectroscopic characteristics. Compounds like 5,6-dicarbomethoxy-2,7-dimethylpyrrolo[1,2-b]pyridazine and its derivatives have shown intense fluorescence with high quantum yields, which is also evident in their solid state. These properties have been analyzed through UV–vis absorption, steady-state, and time-resolved fluorescence measurements (Vasilescu et al., 2008).

Chemiluminescent Applications

Certain polycyclic pyridazinediones, derived from pyrrolo[1,2-b]pyridazine-6-carboxylate, have been synthesized and found to exhibit significant chemiluminescence, making them potentially useful in light production and other applications (Tominaga et al., 1998).

Novel Syntheses and Heterocyclic Compounds

Research has also focused on novel synthetic methods to produce derivatives of pyrrolo[1,2-b]pyridazine-6-carboxylate. These methods have led to the creation of unprecedented heterocyclic skeletons, contributing significantly to the field of organic chemistry and material science. For example, streamlined synthesis methodologies have been developed for creating diverse pyrrolo[3,4-d]pyridazin-1-one systems (Bonacorso et al., 2019).

Advanced Chemical Properties

The chemical properties of pyrrolo[1,2-b]pyridazine derivatives have been extensively studied, including their reactivity, electrophilic substitutions, and various condensation reactions. These studies have expanded the understanding of these compounds and their potential applications in various fields (Zupan et al., 1971).

Orientations Futures

Pyrrolopyrazine derivatives, including “Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate”, have attracted attention due to their wide range of biological activities and their potential in drug discovery . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Propriétés

IUPAC Name |

methyl pyrrolo[1,2-b]pyridazine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)7-5-8-3-2-4-10-11(8)6-7/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOAZSPKQGPIJHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN2C(=C1)C=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856180 |

Source

|

| Record name | Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate | |

CAS RN |

108128-21-8 |

Source

|

| Record name | Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B599458.png)